5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC14767873
Molecular Formula: C18H18N4O4
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O4 |
|---|---|
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O4/c1-24-15-7-12(8-16(25-2)17(15)26-3)20-18(23)14-9-13(21-22-14)11-5-4-6-19-10-11/h4-10H,1-3H3,(H,20,23)(H,21,22) |
| Standard InChI Key | XLOWTTQDQJWWAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
5-(Pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide (IUPAC name: 3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide) belongs to the pyrazole-carboxamide class. Its structure integrates:
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A pyrazole ring at position 3, substituted with a pyridin-3-yl group.
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A carboxamide linker bonded to a 3,4,5-trimethoxyphenyl moiety.
The canonical SMILES representation, COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3, highlights the methoxy substituents on the phenyl ring and the pyridine-nitrogen orientation . The InChIKey XLOWTTQDQJWWAQ-UHFFFAOYSA-N provides a unique identifier for database searches .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ | |
| Molecular Weight | 354.4 g/mol | |
| XLogP3 | 1.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar SA | 98.4 Ų |
Synthesis and Analytical Characterization
Synthetic Pathways
While detailed synthetic protocols remain proprietary, available data suggest a multi-step approach involving:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles.
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Carboxamide Coupling: Reaction of the pyrazole-carboxylic acid intermediate with 3,4,5-trimethoxyaniline using coupling agents like HATU or EDCI.
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Purification: Chromatographic techniques (e.g., silica gel column) to isolate the final product.
Key challenges include optimizing yield while maintaining stereochemical integrity, particularly during the coupling step.
Analytical Validation
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Nuclear Magnetic Resonance (NMR): Confirms proton environments of the pyrazole, pyridine, and trimethoxyphenyl groups.
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High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (m/z 354.1328) .
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HPLC-PDA: Ensures >95% purity, critical for biological assays.
Biological Activities and Mechanism of Action
Anticancer Efficacy
The compound exhibits potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the low micromolar range. Mechanistically, it binds to the colchicine site of β-tubulin, inhibiting polymerization and destabilizing microtubules. This disruption leads to:
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G2/M Phase Arrest: Preventing mitotic spindle formation.
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Apoptosis Induction: Via caspase-3/7 activation and Bcl-2 suppression.
Table 2: Biological Activity Profile
| Activity | Observed Effect | Source |
|---|---|---|
| Tubulin Inhibition | IC₅₀ = 1.2 µM | |
| Cytotoxicity (HeLa) | IC₅₀ = 3.8 µM | |
| Caspase-3 Activation | 4.5-fold increase vs. control |
Selectivity and Toxicity
Pharmacological Considerations
Drug-Likeness
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Lipophilicity: XLogP3 of 1.9 aligns with ideal range for oral bioavailability .
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Solubility: Limited aqueous solubility (predicted <10 µM), necessitating formulation strategies .
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Metabolic Stability: Susceptible to hepatic CYP3A4-mediated oxidation, as inferred from structural analogs .
Structure-Activity Relationships (SAR)
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Pyridine Substitution: The 3-pyridinyl group enhances tubulin binding affinity vs. phenyl analogs.
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Methoxy Groups: The 3,4,5-trimethoxy configuration optimizes hydrophobic interactions with tubulin’s colchicine site.
Future Research Directions
Preclinical Development
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In Vivo Efficacy Studies: Xenograft models to validate antitumor activity.
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Pharmacokinetic Optimization: Prodrug strategies to improve solubility and bioavailability.
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Combination Therapies: Synergy with paclitaxel or vinca alkaloids warrants exploration.
Clinical Translation
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Toxicology Profiling: Acute and chronic toxicity assessments in rodents.
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Formulation Development: Nanoparticle or liposomal delivery systems to enhance tumor targeting.
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